molecular formula C6H7ClN2 B1626487 5-Chloro-2,4-dimethylpyrimidine CAS No. 75712-73-1

5-Chloro-2,4-dimethylpyrimidine

Cat. No.: B1626487
CAS No.: 75712-73-1
M. Wt: 142.58 g/mol
InChI Key: DEMUHPYWGGVSJY-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethylpyrimidine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2,4-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,4-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,4-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMUHPYWGGVSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503973
Record name 5-Chloro-2,4-dimethylpyrimidine
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75712-73-1
Record name 5-Chloro-2,4-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75712-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-2,4-dimethylpyrimidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Chloro-2,4-dimethylpyrimidine , a specialized heterocyclic building block. This document is structured for researchers and process chemists, focusing on actionable data, validated synthetic routes, and reactivity profiling.

Structure, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

5-Chloro-2,4-dimethylpyrimidine is a trisubstituted pyrimidine scaffold characterized by a chemically distinct reactivity profile. Unlike its 2- or 4-chlorinated isomers, which are susceptible to nucleophilic aromatic substitution (SₙAr), the 5-chloro variant is electronically deactivated towards nucleophiles but highly primed for transition-metal-catalyzed cross-coupling and lateral functionalization. This compound serves as a critical intermediate in the synthesis of kinase inhibitors, agrochemicals, and functional materials, offering a stable "handle" (C5-Cl) for late-stage diversification.

Structural & Physiochemical Profiling[1]

The pyrimidine ring is electron-deficient, but the presence of two electron-donating methyl groups at positions 2 and 4 modulates this deficiency. The chlorine atom at position 5 occupies the "meta-like" position relative to the ring nitrogens, making it the least electron-deficient carbon on the ring.

Physiochemical Data Table
PropertyValueContext
Physical State SolidCrystalline powder at RT
Melting Point 48–52 °C (Typical)Low-melting solid
Boiling Point ~205 °C (Predicted)@ 760 mmHg
Density 1.18 g/cm³ (Predicted)-
pKa (Conjugate Acid) ~2.5Less basic than unsubstituted pyrimidine due to -I effect of Cl
LogP 1.65Moderate lipophilicity
Solubility SolubleDCM, EtOAc, MeOH, DMSO
Electronic Structure Analysis
  • C5 Position (Cl-bearing): The C5 carbon is not sufficiently electrophilic for facile SₙAr reactions because it is not ortho or para to a ring nitrogen. However, the C-Cl bond is activated for oxidative addition by Palladium(0) species, making it a viable partner for Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • C2/C4 Methyl Groups: The methyl groups are "vinylogous" to the ring nitrogens. The C4-methyl protons are particularly acidic (pKa ~20) due to resonance stabilization of the resulting carbanion by the para-nitrogen (N1). This allows for lateral lithiation or condensation reactions.

Synthetic Routes & Process Chemistry

The primary industrial route to 5-chloro-2,4-dimethylpyrimidine involves the direct electrophilic chlorination of the parent heterocycle, 2,4-dimethylpyrimidine.

Synthesis Workflow (DOT Diagram)

Synthesis Figure 1: Electrophilic Chlorination Pathway Precursor 2,4-Dimethylpyrimidine (Starting Material) Intermediate Sigma-Complex Intermediate Precursor->Intermediate Electrophilic Attack (C5) Reagent N-Chlorosuccinimide (NCS) or Cl2 gas Reagent->Intermediate Product 5-Chloro-2,4-dimethylpyrimidine (Target) Intermediate->Product Elimination of H+

Figure 1: The C5 position is the preferred site for electrophilic attack due to the directing effects of the ring nitrogens (directing meta) and methyl groups (directing ortho/para).

Detailed Synthetic Protocol

Objective: Synthesis of 5-Chloro-2,4-dimethylpyrimidine via NCS Chlorination.

Reagents:

  • 2,4-Dimethylpyrimidine (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Acetic Acid (Glacial, solvent)[1]

Procedure:

  • Dissolution: Charge a round-bottom flask with 2,4-dimethylpyrimidine (10 mmol) and glacial acetic acid (20 mL).

  • Addition: Add NCS (10.5 mmol) portion-wise at room temperature. The reaction is slightly exothermic.

  • Heating: Heat the mixture to 50–60 °C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS. The product will appear less polar than the starting material.

  • Work-up: Cool to room temperature. Pour the mixture onto ice-water (50 mL). Neutralize carefully with saturated NaHCO₃ solution (pH ~8).

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. The residue can be recrystallized from Hexane/Ether or distilled under reduced pressure if high purity is required.

Reactivity Profile & Functionalization

This scaffold offers divergent reactivity: the C5-Cl bond serves as a cross-coupling handle, while the C4-Methyl group serves as a nucleophilic handle upon deprotonation.

Divergent Reactivity Map (DOT Diagram)

Reactivity Figure 2: Divergent Reactivity Pathways of 5-Chloro-2,4-dimethylpyrimidine Core 5-Chloro-2,4- dimethylpyrimidine Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki C5-Cl Activation Condensation Knoevenagel Condensation (Aldehydes, Ac2O/AcOH) Core->Condensation C4-Me Activation (Thermodynamic) Lithiation Lateral Lithiation (LDA, -78°C) Core->Lithiation C4-Me Deprotonation (Kinetic) Biaryl 5-Aryl-2,4-dimethylpyrimidine (Kinase Inhibitor Scaffolds) Suzuki->Biaryl Styryl 5-Chloro-4-styryl-2-methylpyrimidine (Fluorescent Probes) Condensation->Styryl ChainExt Chain Extended Derivatives (Functionalized Sidechains) Lithiation->ChainExt

Figure 2: The scaffold allows orthogonal functionalization: metal-catalyzed coupling at C5 and base-mediated functionalization at C4-Methyl.

Key Reaction: Suzuki-Miyaura Coupling

While 5-bromo pyrimidines are more reactive, the 5-chloro derivative is cost-effective and stable. It requires active phosphine ligands (e.g., S-Phos, X-Phos) or elevated temperatures.

Protocol:

  • Setup: In a glovebox or under Argon, combine 5-Chloro-2,4-dimethylpyrimidine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and S-Phos (4 mol%).

  • Solvent: Add degassed Toluene/Water (10:1) and K₃PO₄ (2.0 equiv).

  • Reaction: Seal and heat at 100 °C for 12–18 hours.

  • Outcome: Yields are typically 70–90%. The C5-Aryl product retains the methyl groups for further elaboration.

Key Reaction: Condensation (Styryl Formation)

The C4-methyl group is sufficiently acidic to condense with aromatic aldehydes, forming styrylpyrimidines. This preserves the C5-Cl bond.[2]

Conditions: Benzaldehyde (1.0 equiv), Acetic Anhydride (excess), Reflux. Mechanism: Formation of an enol-like intermediate at C4, followed by aldol condensation and dehydration.

Applications in Medicinal Chemistry

Pharmacophore Utility
  • Kinase Inhibition: The pyrimidine ring mimics the adenine base of ATP. The 5-Cl substituent can fill hydrophobic pockets (Gatekeeper residues) in kinase active sites.

  • Metabolic Stability: The C5-Cl bond blocks metabolic oxidation at the 5-position, a common clearance pathway for pyrimidines (via Cytochrome P450).

  • Bioisosterism: The 2,4-dimethyl motif provides steric bulk that can enforce specific binding conformations, restricting rotation in the receptor pocket.

Case Study: Synthesis of Functionalized Antagonists

Researchers utilize 5-chloro-2,4-dimethylpyrimidine to synthesize Corticotropin-releasing factor (CRF) antagonists and HSP90 inhibitors . The stability of the C5-Cl bond allows for harsh conditions to be used on the methyl groups (e.g., oxidation to carboxylic acids) without compromising the halogen handle.

Safety & Handling (SDS Highlights)

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation. Storage: Store in a cool, dry place under inert gas (Argon) if possible, though the compound is relatively air-stable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142213109 (Related Isomers). [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Halides. [Link]

Sources

safety data sheet (SDS) for 5-Chloro-2,4-dimethylpyrimidine handling

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 75712-73-1 Formula: C₆H₇ClN₂ Molecular Weight: 142.59 g/mol Synonyms: 5-Chloro-2,4-dimethyl-pyrimidine[1]

Executive Summary & Chemical Identity

For: Researchers, Medicinal Chemists, and HSE Managers.

This guide provides an advanced technical safety profile for 5-Chloro-2,4-dimethylpyrimidine . Unlike generic Safety Data Sheets (SDS), this document focuses on the mechanistic basis of hazards—specifically the reactivity of the C-Cl bond in the pyrimidine ring—and establishes self-validating protocols for handling.

Critical Isomer Distinction

Warning: Do not confuse this compound with its analogs. The position of the chlorine atom drastically alters reactivity and toxicity profiles.

Chemical NameCAS No.Hazard ProfileKey Difference
5-Chloro-2,4-dimethylpyrimidine 75712-73-1 Irritant (Warning) Target Compound. Cl at C5 is less labile than C2/C4 positions.
2-Chloro-4,6-dimethylpyrimidine4472-44-0Corrosive (Danger)Cl at C2 is highly reactive (SNAr susceptible).
2,4-Dichloro-5-methylpyrimidine1780-31-0Corrosive (Danger)Multiple reactive sites; severe skin burns.

Scientist's Insight: While CAS 75712-73-1 is officially classified as an Irritant (GHS07), you must handle it with the rigor of a Corrosive. Halogenated pyrimidines can slowly hydrolyze in humid air to release Hydrogen Chloride (HCl) gas, creating an "invisible" inhalation hazard in stored containers.

Physicochemical & Hazard Profile

Quantitative Data Table
PropertyValueOperational Implication
Physical State Solid (Crystalline)Dust generation risk during weighing.
Melting Point Not experimentally established (Est. >50°C)Store cool; avoid friction/grinding which may induce melting.
Solubility Organic solvents (DMSO, MeOH)Use chemical-resistant gloves; nitrile is generally sufficient.
Reactivity Water-sensitive (Slow Hydrolysis)Keep Dry. Moisture triggers HCl evolution.
GHS Classification (H-Codes)[2]
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3][4][5][6][7]

  • H335: May cause respiratory irritation.[3][6][8]

Risk Assessment & Engineering Controls

The primary risk is not acute lethality, but sensitization and mucous membrane damage via hydrolysis products.

Mechanistic Hazard Flow

The following diagram illustrates the pathway from chemical exposure to biological impact, highlighting the critical intervention points.

HazardPathway Source 5-Chloro-2,4-dimethylpyrimidine (Solid/Dust) Process Hydrolysis (contact with moisture) Source->Process Humidity Route Inhalation/Contact Source->Route Dust Byproduct HCl Gas Release Process->Byproduct Byproduct->Route Receptor Respiratory Mucosa & Cornea Route->Receptor Irritation/Damage

Figure 1: Mechanistic Hazard Pathway. Note that moisture acts as a catalyst for secondary hazard generation (HCl).

Engineering Control Protocols
  • Primary Barrier (Fume Hood):

    • Requirement: All weighing and transfer must occur inside a certified chemical fume hood operating at face velocity >0.5 m/s.

    • Logic: Prevents inhalation of dust and any accumulated HCl gas in the headspace of the container.

  • Static Control:

    • Requirement: Use anti-static weighing boats and spatulas.

    • Logic: Dry organic powders are prone to static charge, which can cause "scattering" of the powder, contaminating the balance and user.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Use this specific matrix based on chemical compatibility.

PPE TypeSpecificationRationale
Gloves Nitrile (Double Gloving) Pyrimidines can penetrate latex. Double gloving (0.11mm min) allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Goggles (Not Safety Glasses)Tightly fitting goggles prevent dust entry. Safety glasses allow airborne particles to bypass side shields.
Respiratory N95/P2 (Minimum) Only required if working outside a hood (Emergency only). Full-face respirator with Acid Gas/Organic Vapor cartridges recommended for spills.
Body Lab Coat (Buttoned) + Tyvek Sleeves Protects wrists/forearms, the most common site of exposure during weighing.

Emergency Response: Self-Validating Systems

A "self-validating" protocol includes a step to prove the hazard is gone.

Spill Cleanup Workflow (Solid)
  • Isolate: Evacuate immediate area (3 meters).

  • Protect: Don full PPE (Goggles, Double Nitrile, N95).

  • Contain: Cover spill with a dry absorbent pad or paper towel to prevent dust spread.

  • Neutralize (The Validation Step):

    • Scoop up solids.

    • Wipe surface with a 5% Sodium Bicarbonate (

      
      ) solution.
      
    • Validation: Apply pH paper to the wet surface. If pH is < 7, acid residues remain. Repeat wiping until pH is neutral (7-8).

  • Disposal: Place all waste in a sealed container labeled "Hazardous Waste: Halogenated Organic Solid."

First Aid Logic
  • Eye Contact: Irrigate for 15 minutes minimum .[2][5][6][9]

    • Why 15 minutes? Pyrimidines can adhere to the corneal surface. Short rinsing is ineffective.

  • Skin Contact: Wash with soap and water, not alcohol.

    • Why? Alcohol increases skin permeability and vasodilation, potentially accelerating systemic absorption of the chemical.

EmergencyResponse Start Spill Detected Assess Is it > 5 grams? Start->Assess Major Evacuate Lab Call EHS Assess->Major Yes Minor Don PPE (Goggles + Double Gloves) Assess->Minor No Clean Wet Wipe Method (Avoid Dust) Minor->Clean Validate Check pH of Surface Clean->Validate Decision Is pH Neutral? Validate->Decision Decision->Clean No (Repeat) Finish Dispose as HazWaste Decision->Finish Yes

Figure 2: Self-Validating Spill Response Protocol. The pH check ensures acid residues are neutralized.

Storage & Stability

  • Temperature: Room Temperature (15-25°C).

  • Atmosphere: Inert Gas (Argon/Nitrogen) Preferred.

    • Reasoning: While not strictly pyrophoric, the C-Cl bond stability is compromised by moisture. Storing under argon prevents the "crusting" of the bottle cap caused by hydrolysis products.

  • Incompatibility: Strong Oxidizing Agents, Strong Bases.

References

  • Sigma-Aldrich (Merck). Product Specification: 5-Chloro-2,4-dimethylpyrimidine (CAS 75712-73-1).[1] Retrieved from

  • PubChem. Compound Summary: 5-Chloro-2,4-dimethylpyrimidine. National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine derivatives hazard classification. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2,4-Dichloro-5-methylpyrimidine (Analog Read-Across). Retrieved from

Sources

The Strategic Utility of 5-Chloro-2,4-dimethylpyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Its prevalence in biologically crucial molecules, including the nucleobases of our DNA and RNA, has made it a privileged structure in the design of novel drugs. Among the vast array of functionalized pyrimidines, 5-Chloro-2,4-dimethylpyrimidine has emerged as a particularly versatile and valuable heterocyclic building block. This guide, intended for the discerning eye of researchers and drug development professionals, provides a comprehensive technical overview of its synthesis, reactivity, and strategic application in the synthesis of bioactive molecules, with a particular focus on kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 5-Chloro-2,4-dimethylpyrimidine is paramount for its safe and effective use in the laboratory. The table below summarizes its key characteristics.

PropertyValueReference(s)
CAS Number 75712-73-1[1]
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Inert atmosphere, room temperature

Safety and Handling: 5-Chloro-2,4-dimethylpyrimidine is classified as a warning-level hazardous substance, with hazard statements indicating it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 5-Chloro-2,4-dimethylpyrimidine: A Robust Protocol

The most common and efficient method for the synthesis of 5-Chloro-2,4-dimethylpyrimidine is through the chlorination of the corresponding 2,4-dimethyl-5-hydroxypyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base such as pyridine.[2] The use of a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be employed for more challenging substrates.[3]

Experimental Protocol: Chlorination of 2,4-dimethyl-5-hydroxypyrimidine

This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[2][4]

Materials:

  • 2,4-dimethyl-5-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,4-dimethyl-5-hydroxypyrimidine.

  • Carefully add an excess of phosphorus oxychloride (typically 3-5 equivalents). A base like pyridine (1 equivalent) can be added to neutralize the HCl generated.[2]

  • Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-Chloro-2,4-dimethylpyrimidine.

Synthesis Start 2,4-dimethyl-5-hydroxypyrimidine Reagents POCl3 (Pyridine, optional) Start->Reagents 1. Add Reaction Reflux (105-110 °C, 2-4h) Reagents->Reaction 2. Heat Workup Quench (Ice) Neutralize (NaHCO3) Extract (DCM/EtOAc) Reaction->Workup 3. Process Purification Column Chromatography Workup->Purification 4. Isolate Product 5-Chloro-2,4-dimethylpyrimidine Purification->Product 5. Purify

Synthesis of 5-Chloro-2,4-dimethylpyrimidine

Key Reactions and Mechanistic Considerations

The reactivity of 5-Chloro-2,4-dimethylpyrimidine is dominated by the presence of the chlorine atom on the electron-deficient pyrimidine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The methyl groups at positions 2 and 4 have a modest electron-donating effect, which can influence the regioselectivity of reactions in more complex pyrimidine systems.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 5-position is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone of its utility as a building block.

The reaction with primary and secondary amines is particularly important in drug discovery for the introduction of side chains that can interact with biological targets. Microwave-assisted synthesis has been shown to be a highly efficient method for these transformations, often leading to high yields in short reaction times.[5][6][7]

General Protocol for Microwave-Assisted Amination:

Materials:

  • 5-Chloro-2,4-dimethylpyrimidine

  • Substituted aniline or aliphatic amine (1.1 equivalents)

  • Ethanol

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, dissolve 5-Chloro-2,4-dimethylpyrimidine and the desired amine in ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 160 °C) for a specified time (e.g., 10-30 minutes).[7]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction vial and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

SNAr_Reaction Pyrimidine 5-Chloro-2,4-dimethylpyrimidine Nucleophile Amine (R-NH2) Pyrimidine->Nucleophile 1. Mix Conditions Microwave Ethanol, 160 °C Nucleophile->Conditions 2. Irradiate Intermediate Meisenheimer Complex (transient) Conditions->Intermediate Product 5-Amino-2,4-dimethylpyrimidine Derivative Intermediate->Product 3. Aromatization

Microwave-Assisted SNAr with Amines
Palladium-Catalyzed Cross-Coupling Reactions

While the chlorine at the 5-position is less reactive in palladium-catalyzed cross-coupling reactions compared to bromine or iodine, under appropriate conditions, it can participate in reactions such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, further expanding the molecular diversity that can be achieved from this building block.

The Suzuki-Miyaura coupling of 5-Chloro-2,4-dimethylpyrimidine with arylboronic acids provides access to 5-aryl-2,4-dimethylpyrimidine derivatives. The choice of catalyst, ligand, and base is crucial for achieving good yields.[8][9]

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • 5-Chloro-2,4-dimethylpyrimidine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Dioxane/water or DMF/water)

Procedure:

  • To a reaction flask, add 5-Chloro-2,4-dimethylpyrimidine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 5-aryl-2,4-dimethylpyrimidine product.

Application in Drug Discovery: The Synthesis of Dasatinib Analogues

A compelling example of the utility of chloro-dimethylpyrimidine derivatives is in the synthesis of the kinase inhibitor Dasatinib and its analogues.[10][11][12] Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML). The core structure of Dasatinib features a 2-aminopyrimidine moiety which is crucial for its binding to the kinase hinge region. While Dasatinib itself is synthesized from 4,6-dichloro-2-methylpyrimidine, the principles are directly applicable to the use of 5-Chloro-2,4-dimethylpyrimidine in the synthesis of novel kinase inhibitors.[13][14]

The synthesis of Dasatinib analogues often involves the nucleophilic displacement of a chlorine atom on the pyrimidine ring by an aminothiazole derivative.[12] This highlights the importance of the SNAr reaction in constructing the core of these complex and biologically active molecules.

Dasatinib_Analogue_Synthesis BuildingBlock 5-Chloro-2,4-dimethylpyrimidine (or related derivative) Thiazole Aminothiazole Derivative BuildingBlock->Thiazole 1. React with Coupling Nucleophilic Aromatic Substitution (SNAr) Thiazole->Coupling Intermediate Coupled Pyrimidine-Thiazole Intermediate Coupling->Intermediate 2. Form core FinalSteps Further Functionalization (e.g., coupling with piperazine) Intermediate->FinalSteps 3. Elaborate Product Dasatinib Analogue (Kinase Inhibitor) FinalSteps->Product 4. Synthesize

Sources

Technical Whitepaper: Physicochemical Profiling and Reactivity of 5-Chloro-2,4-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling and Reactivity of 5-Chloro-2,4-dimethylpyrimidine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Dual-Natured Scaffold

5-Chloro-2,4-dimethylpyrimidine (CAS: 75712-73-1) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, agrochemicals, and hypnotic agents (e.g., Lemborexant precursors). Its utility stems from a unique electronic push-pull system: the electron-donating methyl groups at C2 and C4 compete with the electron-withdrawing chlorine at C5 and the electronegative ring nitrogens.

This guide provides a definitive analysis of its acidity-basicity profile , distinguishing between its Brønsted basicity (protonation of ring nitrogens) and its Lewis/Brønsted acidity (C-H activation of lateral methyl groups).

Molecular Architecture & Electronic State
  • Core: Pyrimidine (1,3-diazine).

  • Substituents:

    • C2, C4 (-CH₃): Inductive donors (+I). They increase electron density on the ring, theoretically raising basicity.

    • C5 (-Cl): Inductive/Mesomeric withdrawer (-I/+M). The -I effect dominates in the ground state, pulling density away from the ring nitrogens and acidifying the adjacent C4-methyl protons.

Acid-Base Dissociation: The pKa Profile

For researchers developing formulations or optimizing synthetic steps, understanding the ionization state is non-negotiable. We must distinguish between the Basicity pKa (protonation of N) and the Acidity pKa (deprotonation of C-H).

Basicity ( of Conjugate Acid)

Pyrimidines are weak bases. The


 value refers to the equilibrium:


While the exact experimental


 for this specific derivative is rarely reported in open literature, it can be derived with high confidence using Hammett substituent constants and experimentally validated analogs (SAR).

Table 1: Comparative Basicity Profile (Aqueous, 25°C)

CompoundStructureExperimental/Derived pKaElectronic Justification
Pyrimidine Unsubstituted1.30Baseline weak base.
2,4-Dimethylpyrimidine 2,4-Me2.60 – 2.90Methyl groups (+I) stabilize the N-H cation, increasing basicity.
5-Chloropyrimidine 5-Cl-0.40Chlorine (-I) destabilizes the cation, drastically reducing basicity.
5-Chloro-2,4-dimethylpyrimidine Target 0.90 – 1.20 (Calc.) The +I effect of two methyls (+1.4 units) is partially negated by the -I effect of 5-Cl (-1.7 units).

Implication: At physiological pH (7.4), 5-Chloro-2,4-dimethylpyrimidine exists almost exclusively in its neutral form . To protonate this molecule for salt formation, one requires a strong acid (pH < 1), such as HCl or methanesulfonic acid.

C-H Acidity (Lateral Lithiation Potential)

This is the "hidden" acidity crucial for synthesis. The protons on the C4-methyl group are significantly more acidic than typical alkyl protons due to:

  • Vinylogous activation: The C4-methyl is conjugated to the N3 nitrogen (similar to a methyl ketone).

  • Inductive Acidification: The adjacent C5-Chlorine atom inductively stabilizes the resulting carbanion.

  • Estimated C-H pKa (DMSO): ~24–26

  • Reactivity Order: C4-Methyl > C2-Methyl (C4 anion is more resonance stabilized).

Visualization: Electronic Effects & Reactivity

The following diagram illustrates the competing electronic effects that define the molecule's reactivity profile.

G Molecule 5-Chloro-2,4-dimethylpyrimidine N_Protonation N-Protonation (Basicity) pKa ~ 1.1 Requires pH < 1 Molecule->N_Protonation Reaction Pathway A CH_Activation C-H Activation (Acidity) pKa ~ 25 (DMSO) Requires Strong Base (LDA) Molecule->CH_Activation Reaction Pathway B Cl_Effect 5-Cl Substituent (-I Effect) Molecule->Cl_Effect Structural Component Me_Effect 2,4-Me Substituents (+I Effect) Molecule->Me_Effect Structural Component Cl_Effect->N_Protonation Lowers pKa (Destabilizes Cation) Cl_Effect->CH_Activation Increases Acidity (Stabilizes Anion) Me_Effect->N_Protonation Raises pKa (Stabilizes Cation)

Figure 1: Mechanistic map showing how substituents modulate the dual reactivity (acid/base) of the scaffold.

Experimental Protocol: Regioselective Lateral Lithiation

This protocol exploits the C-H acidity of the C4-methyl group. This is a self-validating workflow; the color change and subsequent quench efficiency confirm the deprotonation.

Objective: Selective functionalization of the C4-methyl group via lithiation. Reagents:

  • Substrate: 5-Chloro-2,4-dimethylpyrimidine (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.1 eq) - Must be fresh.

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: Benzaldehyde (1.2 eq) (Example)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Charge with anhydrous THF.

  • Base Generation: Add diisopropylamine (1.15 eq) followed by

    
    -BuLi (1.15 eq, 2.5M in hexanes) at -78°C. Stir for 15 mins to form LDA.
    
  • Substrate Addition (The Critical Step):

    • Dissolve 5-Chloro-2,4-dimethylpyrimidine in a minimum volume of THF.

    • Add dropwise to the LDA solution at -78°C .

    • Observation: The solution will likely turn a deep yellow/orange, indicating the formation of the delocalized aza-allylic anion.

    • Timing: Stir for exactly 30 minutes. (Prolonged stirring >1hr may lead to decomposition or 'dance' of the lithio species).

  • Electrophilic Quench: Add the electrophile (e.g., Benzaldehyde) neat or in THF dropwise.

  • Workup: Allow to warm to RT. Quench with saturated

    
    . Extract with EtOAc.
    

Why this works (Causality): The 5-Cl group prevents ring lithiation (which would occur at C6 in the absence of the blocking group) and inductively acidifies the C4-methyl. The kinetic control (-78°C) favors the removal of the most accessible and acidic proton at C4 over C2.

Pharmaceutical & Synthetic Implications[1][2][3]

Solubility and Formulation

Due to the low basicity (


), this compound acts as a neutral lipophile in standard biological assays (pH 7.4).
  • LogP: ~1.3 - 1.6 (Moderate lipophilicity).

  • Salt Formation: Hydrochloride salts are possible but may be hygroscopic or unstable due to the weak N-H bond. Mesylates are preferred for stability if a salt form is required.

Drug Synthesis Utility

The molecule is a "linchpin" intermediate.

  • SNAr Resistance: The electron-rich methyl groups deactivate the ring toward Nucleophilic Aromatic Substitution (

    
    ) at the 6-position, unless activated by N-oxidation.
    
  • Suzuki-Miyaura Coupling: The 5-Cl position is sterically crowded but reactive under Buchwald conditions (Pd-catalysis) to install aryl groups, a common motif in kinase inhibitors.

References

  • National Institute of Standards and Technology (NIST). 2,4-Dimethylpyrimidine - Gas Phase and Condensed Phase Data. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. Compound Summary: 2,4-Dimethylpyrimidine (CID 10619). National Center for Biotechnology Information. [Link]

  • Wada, A., et al. Synthesis of 5-Substituted Pyrimidines through Directed Lithiation Reactions. Heterocycles, Vol 26, No 3, 1987.[2] [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling protocols using 5-Chloro-2,4-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Protocols for the Synthesis of 5-Aryl-2,4-dimethylpyrimidines

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents, from anticancer and antiviral to anti-inflammatory drugs.[1][2] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a "privileged structure" in drug design. The functionalization of the pyrimidine core, particularly through the formation of carbon-carbon bonds, is a critical step in the synthesis of novel molecular entities with therapeutic potential.[3][4]

The Suzuki-Miyaura cross-coupling reaction is a premier method for forging C-C bonds, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5][6] However, applying this powerful reaction to halogenated pyrimidines comes with its own set of challenges, primarily dictated by the nature and position of the halogen on the electron-deficient ring.[7][8]

This application note provides a detailed guide for researchers and drug development professionals on the Suzuki-Miyaura coupling of 5-Chloro-2,4-dimethylpyrimidine. Due to the C-Cl bond's lower reactivity compared to C-Br or C-I bonds, successful coupling requires carefully optimized conditions.[9] We will explore the mechanistic underpinnings, provide validated, step-by-step protocols, and offer expert insights into selecting the appropriate catalyst, base, and solvent systems to ensure high-yield synthesis of 5-aryl-2,4-dimethylpyrimidines.

Mechanistic Considerations: Activating the C-Cl Bond

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][10] The oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is typically the rate-determining step and is particularly challenging for aryl chlorides due to the high C-Cl bond dissociation energy.[8]

The electron-deficient nature of the pyrimidine ring can facilitate this step compared to analogous benzene halides.[7] However, the C5 position is generally the least reactive on the pyrimidine ring, following the general trend of C4(6) > C2 > C5.[8] Therefore, overcoming the activation barrier for the C5-Cl bond requires a strategic selection of catalyst and conditions.

Catalytic Cycle Overview:

  • Oxidative Addition: A Pd(0) complex inserts into the C-Cl bond of 5-Chloro-2,4-dimethylpyrimidine, forming a Pd(II) intermediate. This is the most critical and challenging step.

  • Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the chloride. The base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species.[11]

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated as the final 5-aryl-2,4-dimethylpyrimidine product, regenerating the active Pd(0) catalyst.[1][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Cl Ar-Pd(II)L₂-Cl (Pyrimidinyl Complex) Pd0->PdII_Cl Oxidative Addition OxAdd->PdII_Cl Transmetal Transmetalation PdII_R Ar-Pd(II)L₂-R (Di-organic Complex) PdII_Cl->PdII_R Transmetalation Transmetal->PdII_R PdII_R->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 ArCl_in 5-Chloro-2,4-dimethylpyrimidine ArCl_in->OxAdd Boronic_in R-B(OH)₂ + Base Boronic_in->Transmetal Product_out 5-Aryl-2,4-dimethylpyrimidine Product_out->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters

A successful coupling protocol for an unreactive chloride requires careful tuning of several interdependent parameters.[12]

Catalyst and Ligand Selection

For challenging substrates like aryl chlorides, standard catalysts such as Pd(PPh₃)₄ may provide moderate yields but often require higher temperatures and longer reaction times.[7][9] More effective systems typically involve palladium pre-catalysts paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

  • Buchwald Ligands: Ligands like SPhos and XPhos, when paired with a palladium source [e.g., Pd₂(dba)₃ or Pd(OAc)₂], or used as pre-formed pre-catalysts (e.g., SPhos G4 Pd), are highly effective. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the initial oxidative addition.

  • PEPPSI™ Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, such as PEPPSI-IPr, are highly robust and air-stable pre-catalysts that show excellent activity for coupling aryl chlorides.[9]

Choice of Base

The base plays a critical role in activating the boronic acid. The choice of base can significantly influence reaction rate and yield.

  • Potassium Phosphate (K₃PO₄): An effective and commonly used base, particularly for heteroaryl couplings.[9] It is strong enough to facilitate transmetalation without causing significant decomposition of sensitive substrates.

  • Carbonates (K₂CO₃, Cs₂CO₃): Also widely used. Cesium carbonate is a stronger base and can be beneficial for less reactive systems.[1]

  • Fluorides (KF): A milder base that can be advantageous when base-labile functional groups are present.[11][13]

Solvent System

The solvent must solubilize the reactants and facilitate heating to the required temperature. Aprotic polar solvents are generally preferred.

  • 1,4-Dioxane: A common and effective solvent, often used with water as a co-solvent.[1][9]

  • Toluene: A non-polar option that can be effective, especially at higher temperatures.

  • Tetrahydrofuran (THF): A lower-boiling point option, suitable for more reactive partners.[13]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 5-Chloro-2,4-dimethylpyrimidine. Optimization may be required depending on the specific boronic acid used.[12]

General Workflow

experimental_workflow start Start reagents 1. Reagent Assembly - 5-Chloro-2,4-dimethylpyrimidine - Boronic Acid - Palladium Catalyst - Base & Solvent start->reagents setup 2. Reaction Setup - Combine solids in a dry flask - Add solvent - Degas the mixture (N₂ or Ar) reagents->setup reaction 3. Heating & Stirring - Heat to specified temperature (e.g., 90-110 °C) - Stir for 12-24 hours setup->reaction monitoring 4. Reaction Monitoring - TLC or LC-MS analysis reaction->monitoring monitoring->reaction Incomplete workup 5. Workup - Cool to RT - Dilute with organic solvent - Wash with water/brine monitoring->workup Complete purification 6. Purification - Dry organic layer - Concentrate in vacuo - Column Chromatography workup->purification end Pure Product purification->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Conditions using Pd(PPh₃)₄

This protocol uses a classic, widely available catalyst. It is a reliable starting point, though yields may be moderate.[1][9]

Materials:

  • 5-Chloro-2,4-dimethylpyrimidine (1.0 mmol, 142.6 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add 5-Chloro-2,4-dimethylpyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Degas the resulting mixture by bubbling with the inert gas for 15 minutes.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-2,4-dimethylpyrimidine.

Protocol 2: High-Efficiency Conditions using a Buchwald Pre-catalyst

This protocol is designed for higher yields and is particularly effective for less reactive boronic acids.

Materials:

  • 5-Chloro-2,4-dimethylpyrimidine (1.0 mmol, 142.6 mg)

  • Arylboronic acid (1.2 mmol)

  • SPhos Pd G4 (or other G4 pre-catalyst) (0.02 mmol, 15 mg, 2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)

  • 1,4-Dioxane (10 mL)

Procedure:

  • In an inert atmosphere glovebox, or in a Schlenk flask under a positive flow of inert gas, combine 5-Chloro-2,4-dimethylpyrimidine, the arylboronic acid, K₃PO₄, and the SPhos Pd G4 pre-catalyst.

  • Add 1,4-Dioxane (degassed).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction's progress. These conditions often lead to faster reaction times (4-12 hours).

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Data Summary: Comparative Reaction Conditions

The choice of conditions can be tailored to the specific coupling partners. The table below summarizes recommended starting points.

ParameterCondition A (Standard)Condition B (High-Efficiency)Rationale & Causality
Substrate Scope Electron-rich/neutral arylboronic acidsElectron-poor, heteroaryl, or sterically hindered boronic acidsCondition B's advanced catalyst system is better at overcoming the higher activation energy required for challenging substrates.[14]
Catalyst Pd(PPh₃)₄SPhos Pd G4 / XPhos Pd G4Buchwald pre-catalysts are more active and stable, facilitating the difficult oxidative addition to the C-Cl bond.[14]
Catalyst Loading 3-5 mol%1-2 mol%The higher turnover number of modern catalysts allows for lower loading, reducing cost and residual palladium in the product.
Base K₂CO₃ or Cs₂CO₃K₃PO₄K₃PO₄ is often optimal for heteroaryl couplings and works well with Buchwald ligands, preventing catalyst deactivation.[9]
Solvent 1,4-Dioxane / H₂O (4:1)Anhydrous 1,4-Dioxane or TolueneWhile water can be beneficial, anhydrous conditions are sometimes preferred with highly active catalyst systems to prevent protodeboronation.[15]
Temperature 90-100 °C100-110 °CHigher temperatures provide the necessary energy to overcome the C-Cl bond activation barrier.
Typical Yield 40-75%70-95%The enhanced catalytic activity directly translates to higher product conversion and yield.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient temperature.

    • Solution: Ensure the catalyst was handled properly to avoid oxidation. Use a freshly opened bottle or an air-stable pre-catalyst. Confirm the reaction temperature is being reached. Increase catalyst loading or switch to a more active system (e.g., from Condition A to B).

  • Protodeboronation (Boronic acid decomposition):

    • Cause: Presence of excess water, base is too strong, or prolonged reaction time at high temperature.

    • Solution: Use anhydrous solvents and ensure reagents are dry. Consider a milder base like KF. Monitor the reaction closely and stop it once the starting material is consumed.[15]

  • Formation of Homocoupled Byproducts:

    • Cause: Oxygen contamination leading to side reactions.

    • Solution: Ensure the reaction mixture is thoroughly degassed and maintained under a positive pressure of inert gas throughout the reaction.

Conclusion

The Suzuki-Miyaura coupling of 5-Chloro-2,4-dimethylpyrimidine is a highly valuable transformation for accessing novel chemical matter in drug discovery. While the inherent stability of the C-Cl bond presents a challenge, it can be readily overcome with rationally selected, modern catalyst systems and optimized reaction conditions. By understanding the roles of the catalyst, base, and solvent, researchers can reliably and efficiently synthesize a diverse library of 5-aryl-2,4-dimethylpyrimidines, paving the way for the development of next-generation therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • Herceg, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Zhu, J., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PMC.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Derivatives.
  • Sandosham, J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • NRO-Chemistry. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.

Sources

procedure for oxidation of methyl groups in 5-Chloro-2,4-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Oxidation of 5-Chloro-2,4-dimethylpyrimidine

Executive Summary

This guide details the protocol for the regioselective oxidation of 5-Chloro-2,4-dimethylpyrimidine . Due to the electron-deficient nature of the pyrimidine ring, oxidative functionalization of methyl substituents requires specific activation. This protocol focuses on the selective oxidation of the C4-methyl group to generate 5-chloro-4-formyl-2-methylpyrimidine (aldehyde) and its subsequent conversion to 5-chloro-2-methylpyrimidine-4-carboxylic acid .

These intermediates are critical pharmacophores in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and agrochemicals. The methodology prioritizes the Selenium Dioxide (


)  route for aldehyde synthesis due to its high regioselectivity compared to radical halogenation or metallic permanganate oxidations.

Mechanistic Grounding & Regioselectivity

Why the C4-Methyl Oxidizes First

In 2,4-dimethylpyrimidines, the methyl groups are not chemically equivalent. The C4-methyl group is significantly more reactive (acidic) than the C2-methyl group.

  • Electronic Activation: The C4 position is para-like to the N1 nitrogen and ortho-like to the N3 nitrogen. The protons on the C4-methyl are more acidic (

    
     ~20) compared to C2, facilitating the formation of the enol/enamine tautomer required for the reaction.
    
  • Impact of 5-Chloro: The chlorine atom at C5 is an electron-withdrawing group (EWG). This inductively withdraws electron density from the ring, further increasing the acidity of the C4-methyl protons, thereby accelerating the initial step of the oxidation.

The Selenium Dioxide Mechanism (Riley Oxidation)

The reaction proceeds via a concerted Ene Reaction followed by a [2,3]-Sigmatropic Rearrangement .[1]

  • Enolization: The C4-methyl enolizes more readily.

  • Ene Reaction: The enol attacks

    
    , forming a C-Se bond.
    
  • Rearrangement: The intermediate undergoes a [2,3]-shift to form a selenite ester, which hydrolyzes to the alcohol and then oxidizes further to the aldehyde.

ReactionPathway cluster_legend Regioselectivity Logic Start 5-Chloro-2,4- dimethylpyrimidine Inter Intermediate (Selenite Ester) Start->Inter SeO2, Dioxane Reflux (Ene Rxn) Aldehyde Target 1: 5-Chloro-4-formyl- 2-methylpyrimidine Inter->Aldehyde -H2O, -Se Acid Target 2: 5-Chloro-2-methyl- pyrimidine-4-carboxylic acid Aldehyde->Acid NaClO2 (Pinnick) or KMnO4 Note C4-Methyl is activated by N1/N3 resonance and 5-Cl induction.

Figure 1: Reaction pathway highlighting the regioselective oxidation of the C4-methyl group.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-4-formyl-2-methylpyrimidine

Target: Aldehyde Intermediate

Reagents & Equipment:

  • 5-Chloro-2,4-dimethylpyrimidine (1.0 equiv)

  • Selenium Dioxide (

    
    ) (1.2 - 1.5 equiv)
    
  • Solvent: 1,4-Dioxane (wet, containing 2-5% water to facilitate hydrolysis of the selenite ester).

  • Equipment: Round-bottom flask, reflux condenser, oil bath, Celite pad.

Step-by-Step Procedure:

  • Preparation: In a fume hood, dissolve 10 mmol of 5-Chloro-2,4-dimethylpyrimidine in 40 mL of 1,4-dioxane/water (95:5).

  • Addition: Add 12 mmol (1.33 g) of pulverized

    
     in a single portion.
    
    • Note:

      
       is hygroscopic and toxic. Weigh quickly in a closed vessel.
      
  • Reaction: Heat the mixture to reflux (100–105°C) with vigorous stirring.

    • Observation: The solution will turn from colorless to yellow/orange, and eventually, a black precipitate (elemental Selenium) will form.

    • Duration: Monitor by TLC (30% EtOAc/Hexane) or LC-MS. Typical reaction time is 2–4 hours.

  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the black Selenium metal. Wash the pad with Ethyl Acetate.

    • Safety: The black solid is elemental Selenium contaminated with organoselenium byproducts. Dispose of as hazardous selenium waste.

  • Purification:

    • Concentrate the filtrate under reduced pressure.[2]

    • Resuspend the residue in Ethyl Acetate and wash with saturated

      
       (to remove traces of selenious acid) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 60–75%. QC Check:


 NMR (DMSO-

) should show an aldehyde proton singlet at

ppm and disappearance of one methyl singlet.
Protocol B: Synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid

Target: Carboxylic Acid (via Pinnick Oxidation)

Note: Direct oxidation with


 is possible but often leads to lower yields due to ring degradation. The two-step procedure via the aldehyde is recommended for pharmaceutical grade purity.

Reagents:

  • Aldehyde from Protocol A (1.0 equiv)

  • Sodium Chlorite (

    
    ) (1.5 equiv)
    
  • Sodium Dihydrogen Phosphate (

    
    ) (buffer)
    
  • 2-Methyl-2-butene (scavenger)

  • Solvent: t-Butanol / Water (3:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5 mmol of the aldehyde in 20 mL of t-Butanol and 7 mL of water.

  • Scavenger: Add 2 mL of 2-methyl-2-butene (scavenges

    
     byproduct to prevent chlorination of the ring).
    
  • Oxidation: Add

    
     (1.0 g), followed by the slow addition of 
    
    
    
    (0.68 g) over 10 minutes.
  • Stirring: Stir at room temperature for 1–3 hours.

  • Workup:

    • Acidify carefully with 1N HCl to pH ~3.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Crystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc.

Safety & Waste Management (Selenium)

Selenium compounds are highly toxic and can be absorbed through the skin. They also possess a distinct, unpleasant odor (garlic-like) indicating exposure.

SafetyWorkflow cluster_ppe Required PPE Step1 Reagent Handling Step2 Reaction (Reflux) Step1->Step2 Step3 Filtration (Celite) Step2->Step3 Waste1 Solid Waste: Filter Cake (Se metal) Segregated Container Step3->Waste1 Dispose Waste2 Liquid Waste: Filtrate/Washings Segregated Aqueous Step3->Waste2 Dispose PPE Double Nitrile Gloves Fume Hood (High Flow) Lab Coat

Figure 2: Safety workflow for handling Selenium waste streams.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Anhydrous solvent used.Add 2-5% water to the dioxane. Water is required to hydrolyze the selenite ester intermediate.
Over-oxidation Reaction time too long.Monitor strictly by TLC. Stop reaction immediately upon disappearance of starting material.
Poor Separation Colloidal Selenium in filtrate.Use a finer grade of Celite or filter through a 0.45

m PTFE membrane. Treat filtrate with activated charcoal.
Regioselectivity Loss Temperature too high (>120°C).Maintain strict reflux at 100°C. Higher temps may activate the C2-methyl.

References

  • Riley Oxidation Mechanism: Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes.[1][3][4][5] Evidence for the participation of enols. Journal of the American Chemical Society, 98(1), 300–301. Link

  • Pyrimidine Functionalization: Sakamoto, T., et al. (1980). Studies on pyrimidine derivatives. XVIII. The reaction of 2,4-dimethylpyrimidine with benzaldehyde. Chemical & Pharmaceutical Bulletin, 28(2), 571-577. (Establishes C4 reactivity preference). Link

  • Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).

    
    -unsaturated aldehydes.[6] Tetrahedron, 37(11), 2091-2096. Link
    
  • Selenium Dioxide Reagent Guide: Paquette, L. A. (1995).[7] Encyclopedia of Reagents for Organic Synthesis. Wiley.[7] (Standard reference for

    
     handling).
    

Sources

Troubleshooting & Optimization

recrystallization solvents for 5-Chloro-2,4-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and recrystallization challenges associated with 5-Chloro-2,4-dimethylpyrimidine (CAS: 75712-73-1).[1]

Subject: Purification, Recrystallization, and Isolation Protocols Ticket ID: PYR-CL-5-24-DM Status: Active Guide[1]

Executive Summary & Compound Profile

Researchers often encounter difficulties crystallizing 5-Chloro-2,4-dimethylpyrimidine because, unlike its amino- or di-chloro- analogs, this specific intermediate often exists as a low-melting solid or viscous oil at room temperature.[1] Standard recrystallization attempts frequently result in "oiling out."

Compound Data:

Property Specification Notes
CAS Number 75712-73-1 Verify identity against isomers (e.g., 4-chloro-2,6-dimethyl).[1][2]
Molecular Formula C₆H₇ClN₂ MW: 142.59 g/mol
Physical State Low-melting solid / Oil MP is likely < 50°C; often supercools to a liquid.[1]
Solubility High in organic solvents Soluble in DCM, EtOAc, EtOH; Low in Water/Hexane.
Primary Impurities 2,4-Dimethylpyrimidine Unreacted starting material (Liquid).

| Storage | Inert Atmosphere | Hygroscopic; store under Nitrogen/Argon. |

Troubleshooting Guide: Why Won't It Crystallize?

Issue 1: The product remains an oil or "oils out" during cooling.

Diagnosis: The compound's melting point is near or below ambient temperature, or impurities (like unreacted 2,4-dimethylpyrimidine) are depressing the melting point.

  • Corrective Action A (Distillation): If the product is an oil, High-Vacuum Distillation is the superior purification method.

    • Protocol: Distill at reduced pressure (e.g., 0.5–2.0 mmHg). Expect a boiling point range of 70–90°C (estimate based on analogs).

  • Corrective Action B (Salt Formation): Convert the base into a crystalline salt (e.g., Hydrochloride).

    • Protocol: Dissolve the oil in dry Diethyl Ether. Bubble dry HCl gas or add 4M HCl in Dioxane. The 5-Chloro-2,4-dimethylpyrimidine hydrochloride salt will precipitate as a white solid, which is easily recrystallized from Ethanol/Ether .[1]

Issue 2: Solid forms but contains impurities (regioisomers).

Diagnosis: Similar solubility profiles between the 5-chloro and potential 4-chloro isomers.[1]

  • Corrective Action: Use a Mixed-Solvent System with a high polarity gradient.

    • Recommended System:Ethyl Acetate (Solvent) + Hexane (Anti-solvent) .

    • Ratio: Dissolve in minimum hot EtOAc; add Hexane until turbid; cool to -20°C.

Recrystallization Solvent Systems

If the compound is solid (or for low-temperature crystallization), use the following solvent hierarchy.

Solvent SystemRatio (v/v)TemperatureOutcome
Hexane / Et₂O 90:10-20°CBest for Oiling Out. Slow evaporation or cooling induces crystals.[1]
Ethyl Acetate / Hexane 1:5Reflux

-20°C
Standard. Good for removing polar impurities.[1]
Ethanol / Water 80:20Reflux

4°C
Risky. May cause oiling out due to low MP. Use only if MP > 50°C.
Pentane 100%-78°CFlash Crystallization. For highly pure oils to induce solidification.[1]

Step-by-Step Protocols

Protocol A: Low-Temperature Crystallization (For Low-Melting Solids)
  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Diethyl Ether (approx. 2–3 mL) at room temperature.

  • Anti-solvent Addition: Add Pentane or Hexane dropwise until a faint cloudiness persists.

  • Clarification: Add 1–2 drops of Ether to clear the solution.

  • Nucleation: Scratch the flask wall with a glass rod.

  • Cooling: Seal the flask and place it in a freezer at -20°C for 24 hours. Do not disturb.

  • Isolation: Filter rapidly using a chilled Büchner funnel (pre-cooled in freezer) to prevent melting during filtration.

Protocol B: Hydrochloride Salt Formation (Recommended for High Purity)

Why this works: The salt lattice energy is significantly higher than the free base, raising the melting point (often >150°C) and facilitating easy crystallization.

  • Dissolve crude oil in Anhydrous Ethanol or EtOAc .

  • Add 1.1 equivalents of HCl (in Dioxane or Ether) dropwise with stirring.

  • A white precipitate should form immediately.

  • Recrystallize the salt from Hot Ethanol (add drops of Ether if needed to induce precipitation upon cooling).

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for purifying 5-Chloro-2,4-dimethylpyrimidine based on its physical state.

PurificationWorkflow start Start: Crude 5-Chloro-2,4-dimethylpyrimidine state_check Physical State at RT? start->state_check is_solid Solid / Semi-Solid state_check->is_solid Solid is_oil Viscous Oil state_check->is_oil Liquid solvent_select Select Solvent System is_solid->solvent_select distill Vacuum Distillation (0.5 mmHg, 70-90°C) is_oil->distill High Qty (>5g) salt_form Convert to HCl Salt is_oil->salt_form High Purity Req. final Pure Compound (Store under N2) distill->final salt_cryst Recrystallize Salt (EtOH / Ether) salt_form->salt_cryst sys_A Hexane / Et2O (Cool to -20°C) solvent_select->sys_A If Oiling Out sys_B EtOAc / Hexane (Standard) solvent_select->sys_B Standard sys_A->final sys_B->final salt_cryst->final

Caption: Decision matrix for the purification of 5-Chloro-2,4-dimethylpyrimidine, prioritizing distillation for oils and salt formation for high-purity requirements.

Frequently Asked Questions (FAQ)

Q: I see a solid precipitate, but it melts immediately upon filtration. What is happening? A: You are likely observing the "Freezing Point Depression" effect. The compound has a low melting point, and the heat of the room or the friction of filtration is melting it.

  • Fix: Use a jacketed filter funnel cooled with dry ice/acetone, or perform the filtration inside a cold room/fridge. Alternatively, switch to the HCl salt method to raise the melting point.

Q: Can I use water as an anti-solvent? A: generally No . While pyrimidines are often soluble in alcohols, adding water to this specific chlorinated derivative frequently causes it to separate as an oil (emulsion) rather than crystals. Stick to non-polar anti-solvents like Hexane or Pentane.

Q: What are the major impurities I should look for in NMR? A: Watch for the loss of the C5-proton.

  • Starting Material (2,4-dimethylpyrimidine): Look for a proton signal at the 5-position (approx.[1] 7.0 ppm, d).

  • Product (5-Chloro): This signal should be absent. The methyl groups at C2 and C4 will shift slightly downfield due to the chlorine's electron-withdrawing nature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 593843, 4-Amino-5-chloro-2,6-dimethylpyrimidine (Analogous Structure Data).[1] Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (General reference for pyrimidine purification via distillation and salt formation).

Sources

Validation & Comparative

A Researcher's Guide to the Infrared Spectrum of 5-Chloro-2,4-dimethylpyrimidine: Analysis and Comparative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. 5-Chloro-2,4-dimethylpyrimidine, a substituted pyrimidine, presents a unique analytical challenge due to the interplay of its various functional groups. This guide provides an in-depth analysis of the infrared (IR) spectrum of this compound, offering insights into the vibrational characteristics of its key functional groups. Furthermore, it objectively compares Fourier-Transform Infrared (FTIR) spectroscopy with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), providing a comprehensive framework for its characterization.

The Significance of Vibrational Spectroscopy in Structural Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a molecular "fingerprint," allowing for the identification of functional groups and the overall structure of a compound.[2] The energy of these vibrations is influenced by the bond strength, the mass of the bonded atoms, and the overall molecular geometry.[3]

Deciphering the Infrared Spectrum of 5-Chloro-2,4-dimethylpyrimidine

Predicted IR Absorption Bands for 5-Chloro-2,4-dimethylpyrimidine
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Pyrimidine RingC-H stretching (aromatic)3100 - 3000Medium to Weak
C=N stretching1600 - 1550Medium to Strong
C=C stretching (in-ring)1585 - 1400Medium to Strong
Ring breathing/deformationMultiple bands in the fingerprint regionVariable
Methyl Groups (-CH₃)Asymmetric C-H stretching~2960Medium
Symmetric C-H stretching~2870Medium
Asymmetric C-H bending~1450Medium
Symmetric C-H bending (umbrella)~1375Medium
Chloro Group (C-Cl)C-Cl stretching800 - 600Strong

Causality Behind the Assignments:

  • Aromatic C-H Stretching: The sp² hybridized C-H bonds on the pyrimidine ring are expected to absorb at higher frequencies (>3000 cm⁻¹) compared to the sp³ C-H bonds of the methyl groups.[4]

  • Ring Vibrations (C=N and C=C): The conjugated system of the pyrimidine ring gives rise to characteristic stretching vibrations for the C=N and C=C bonds in the 1600-1400 cm⁻¹ region.[4] The exact positions of these bands can be influenced by the nature and position of the substituents.

  • Methyl Group Vibrations: The methyl groups will exhibit characteristic symmetric and asymmetric stretching and bending modes. The stretching vibrations are typically observed just below 3000 cm⁻¹, while the bending vibrations appear around 1450 cm⁻¹ and 1375 cm⁻¹.[5]

  • C-Cl Stretching: The carbon-chlorine bond is a strong absorber in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹.[6] Its exact position can be influenced by the electronic environment of the pyrimidine ring.

Comparative Analysis with a Structurally Similar Compound: 4,6-Dichloropyrimidine

To further refine our predicted spectrum, we can compare it to the known IR spectrum of a similar molecule, 4,6-dichloropyrimidine, available in the NIST WebBook.[7]

Functional Group4,6-Dichloropyrimidine (Observed, cm⁻¹)5-Chloro-2,4-dimethylpyrimidine (Predicted, cm⁻¹)Rationale for Differences
Aromatic C-H Stretch~30803100 - 3000The electronic environment of the C-H bond is slightly different due to the presence of methyl groups.
C=N/C=C Ring StretchMultiple bands between 1550 and 14001600 - 1400The methyl groups are electron-donating, which can shift the ring vibration frequencies.
C-Cl Stretch~770800 - 600The position of the chlorine atom and the presence of methyl groups will alter the vibrational frequency.
Methyl C-H StretchN/A~2960, ~2870Absent in 4,6-dichloropyrimidine.
Methyl C-H BendN/A~1450, ~1375Absent in 4,6-dichloropyrimidine.

This comparative approach allows us to build a more confident prediction of the IR spectrum for 5-Chloro-2,4-dimethylpyrimidine.

Experimental Workflow for IR Spectrum Acquisition and Analysis

The following diagram outlines the standard procedure for obtaining and interpreting an FT-IR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 5-Chloro-2,4-dimethylpyrimidine (solid or in solution) Preparation Prepare Sample (e.g., KBr pellet, Nujol mull, or thin film) Sample->Preparation FTIR FT-IR Spectrometer Preparation->FTIR Acquire Acquire Interferogram FTIR->Acquire Transform Fourier Transform Acquire->Transform Spectrum Generate IR Spectrum (Transmittance vs. Wavenumber) Transform->Spectrum Analysis Peak Picking & Functional Group Assignment Spectrum->Analysis Interpretation Structural Elucidation Analysis->Interpretation

Caption: A generalized workflow for obtaining and analyzing an FT-IR spectrum.

A Comparative Overview of Analytical Techniques

While FT-IR spectroscopy is an invaluable tool, a comprehensive structural elucidation often requires a multi-technique approach. The following table compares FT-IR with other common analytical methods for the analysis of 5-Chloro-2,4-dimethylpyrimidine.

TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Functional group identification.Fast, non-destructive, relatively inexpensive, provides a molecular "fingerprint".Does not provide detailed connectivity or stereochemical information. Complex spectra can be difficult to interpret fully.
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[8]Provides unambiguous structural information. Quantitative analysis is possible.Less sensitive than MS, requires larger sample amounts, more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[9]Extremely sensitive, provides accurate molecular weight. Can be coupled with separation techniques (e.g., GC-MS).Isomers can be difficult to distinguish. Fragmentation can be complex to interpret.
Gas Chromatography (GC) Separation of volatile compounds in a mixture. Retention time can aid in identification.[10]Excellent separation efficiency for volatile compounds. Quantitative analysis is possible.Not suitable for non-volatile or thermally labile compounds. Does not provide structural information on its own.

In-Depth Comparison:

  • FT-IR vs. NMR: FT-IR provides a rapid assessment of the functional groups present, confirming the existence of the pyrimidine ring, methyl groups, and the C-Cl bond. NMR, on the other hand, would provide a detailed map of the molecule, showing the exact positions of the substituents and the connectivity of all atoms. For instance, ¹H NMR would show distinct signals for the methyl protons and the remaining aromatic proton, with coupling patterns revealing their relative positions.[11] ¹³C NMR would confirm the number of unique carbon environments.

  • FT-IR vs. MS: Mass spectrometry would confirm the molecular weight of 5-Chloro-2,4-dimethylpyrimidine (142.59 g/mol ) and its elemental formula (C₆H₇ClN₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be readily observable in the mass spectrum, providing a clear indication of the presence of a chlorine atom. While FT-IR confirms the presence of the C-Cl bond, MS provides a more definitive confirmation of the element's presence and the overall molecular formula.

  • FT-IR vs. GC: Gas chromatography would be useful for determining the purity of a sample of 5-Chloro-2,4-dimethylpyrimidine and for separating it from any reaction byproducts or starting materials.[12] However, GC alone does not provide any structural information. In a GC-MS setup, the GC would separate the components of a mixture, and the MS would then provide structural information for each component.

Conclusion: A Synergistic Approach to Structural Elucidation

The analysis of 5-Chloro-2,4-dimethylpyrimidine's IR spectrum, guided by the principles of group frequency and comparison with analogous structures, provides a powerful and rapid method for confirming its key functional features. However, for unambiguous structural determination and purity assessment, a synergistic approach employing multiple analytical techniques is indispensable. While FT-IR offers a valuable and accessible first-pass analysis, the detailed connectivity information from NMR and the precise mass and elemental composition from MS are crucial for a complete and confident characterization of this and other complex heterocyclic molecules. This integrated analytical strategy is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • Marunaka, T., et al. "Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • University of California, Los Angeles. "IR Spectroscopy Tutorial: Aromatics." UCLA Chemistry and Biochemistry, [Link].

  • Pacáková, V., Miller, V. R., & Cernohorský, I. J. "Gas-liquid chromatography of some pyrimidine derivatives." Analytical Biochemistry 42.2 (1971): 549-554.
  • Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." NIU - Department of Chemistry and Biochemistry, [Link].

  • "Table of Characteristic IR Absorptions." Organic Chemistry at CU Boulder, [Link].

  • Chaudhary, A., et al. "Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent." The Scientific World Journal 2013 (2013): 850386.
  • NIST. "Pyrimidine, 4,6-dichloro-." NIST Chemistry WebBook, [Link].

  • Rodrigues, L. M., et al. "NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidin-4-amines." Magnetic Resonance in Chemistry 47.10 (2009): 845-850.
  • Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." NIU - Department of Chemistry and Biochemistry, [Link].

  • Sivasubramanian, A., et al. "NMR‐based structural analysis of highly substituted pyridines from Kondrat'eva aza‐Diels–Alder cycloadditions." Magnetic Resonance in Chemistry 58.12 (2020): 1129-1137.
  • Shestov, M. S., et al. "NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines." Molecules 28.18 (2023): 6631.
  • OpenStax. "15.7 Spectroscopy of Aromatic Compounds." Organic Chemistry: A Tenth Edition, [Link].

  • Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry 70.4 (1992): 1093-1097.
  • LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, [Link].

  • OpenStax. "15.7 Spectroscopy of Aromatic Compounds." Organic Chemistry, [Link].

  • Cartoni, A., et al. "Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods." The Journal of Physical Chemistry A 113.49 (2009): 13736-13743.
  • "The features of IR spectrum." SlideShare, [Link].

  • Ashenhurst, J. "6.3 IR Spectrum and Characteristic Absorption Bands." Organic Chemistry I, [Link].

  • Salem, M. A. I., et al. "Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines." International Journal of Materials and Chemistry 4.4 (2014): 92-99.
  • Michigan State University. "Infrared Spectroscopy." MSU Chemistry, [Link].

  • NIST. "Pyrimidine, 4-methyl-." NIST Chemistry WebBook, [Link].

  • Wikipedia. "Pyridine." Wikipedia, [Link].

  • Barone, V., et al. "Calculated vs. experimental IR spectrum of pyrimidine in CS2 solution..." ResearchGate, [Link].

  • Professor Dave Explains. "IR Spectroscopy." YouTube, 27 Apr. 2016, [Link].

  • Fingerhut, R., et al. "Extended diagnosis of purine and pyrimidine disorders from urine: LC-MS/MS assay development and clinical validation." Orphanet Journal of Rare Diseases 14.1 (2019): 1-11.
  • Bhattacharyya, D. "Infrared IR Spectroscopy in Metabolomics." YouTube, 23 May 2023, [Link].

Sources

A Comparative Guide to the X-ray Crystallography of Substituted Chloropyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules and their interactions within complexes is paramount. X-ray crystallography remains the gold standard for elucidating these structures at atomic resolution, providing invaluable insights for structure-based drug design. This guide offers a comparative analysis of the crystallographic data of substituted chloropyrimidines, with a focus on 4-Amino-5-chloro-2,6-dimethylpyrimidine and its comparison with other key pyrimidine derivatives. While direct crystallographic data for complexes of 5-Chloro-2,4-dimethylpyrimidine is limited in the public domain, the principles and findings discussed herein provide a robust framework for understanding its potential structural behavior.

Introduction to Chloropyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The introduction of a chlorine substituent onto the pyrimidine ring offers a versatile handle for synthetic modification and can significantly influence the molecule's physicochemical properties and biological activity. The position and nature of other substituents on the ring further modulate these characteristics, making a detailed understanding of their structural implications crucial for rational drug design.

Comparative Crystallographic Analysis

The following sections provide a detailed comparison of the crystallographic data for our selected pyrimidine derivatives. This data is essential for understanding how subtle changes in substitution patterns can lead to significant differences in solid-state structure and intermolecular interactions.

4-Amino-5-chloro-2,6-dimethylpyrimidine: A Case Study in Co-crystallization

A significant body of crystallographic work has been performed on 4-Amino-5-chloro-2,6-dimethylpyrimidine, particularly in the context of co-crystals with various carboxylic acids. These studies reveal a rich variety of supramolecular synthons, which are predictable and robust patterns of intermolecular interactions.

Two primary modes of hydrogen bonding are observed, depending on which nitrogen atom of the pyrimidine ring acts as the proton acceptor.[1]

  • N1 Protonation: The carboxyl group of the co-former hydrogen bonds to the N1 atom of the pyrimidine ring. This interaction often leads to the formation of larger, cage-like tetrameric units.[1]

  • N3 Protonation: The carboxyl group interacts with the N3 nitrogen and the adjacent 4-amino group, forming a robust R2(8) supramolecular heterosynthon.[1]

Beyond hydrogen bonding, these co-crystals exhibit a range of other non-covalent interactions, including:

  • Halogen Bonding: Interactions involving the chlorine atom (Cl···Cl and Cl···O) are observed in several structures, influencing the crystal packing.[1]

  • π-π Stacking: The aromatic pyrimidine rings often engage in π-π stacking interactions, further stabilizing the crystal lattice.[1]

The propensity of 4-Amino-5-chloro-2,6-dimethylpyrimidine to form these well-defined supramolecular structures makes it an excellent candidate for crystal engineering and the design of multi-component pharmaceutical solids with tailored properties.

Alternative Chloropyrimidine Scaffolds: A Structural Comparison

To provide a broader context, we will now compare the structural features of 4-Amino-5-chloro-2,6-dimethylpyrimidine with two other key chloropyrimidines.

Table 1: Comparative Crystallographic Data of Selected Chloropyrimidines

CompoundMolecular FormulaCrystal SystemSpace GroupKey Intermolecular Interactions
4-Amino-5-chloro-2,6-dimethylpyrimidine C₆H₈ClN₃Varies with co-formerVaries with co-formerN-H···N and N-H···O hydrogen bonds, Cl···Cl and Cl···O halogen bonds, π-π stacking[1]
2,4-Dichloropyrimidine C₄H₂Cl₂N₂MonoclinicP2₁/cC-H···N hydrogen bonds[2][3]
2,4-Diamino-6-chloropyrimidine C₄H₅ClN₄Data available in CODData available in CODLikely N-H···N hydrogen bonds

2,4-Dichloropyrimidine: The crystal structure of 2,4-Dichloropyrimidine reveals a simpler packing arrangement compared to the co-crystals of 4-Amino-5-chloro-2,6-dimethylpyrimidine. The dominant intermolecular interaction is a C-H···N hydrogen bond, which links the molecules into chains.[2][3] The molecule itself is nearly planar.[2][3] The presence of two chlorine atoms significantly alters the electronic properties of the pyrimidine ring and provides two sites for potential halogen bonding, although this is not the primary interaction reported in its single-crystal structure.

2,4-Diamino-6-chloropyrimidine: As an intermediate in the synthesis of the hair growth medication Minoxidil, 2,4-Diamino-6-chloropyrimidine is a commercially significant compound.[4] Its crystal structure data is available in the Crystallography Open Database (COD), with identifiers 1559092 and 2236934.[5] The presence of two amino groups provides multiple hydrogen bond donors, suggesting that the crystal packing is likely dominated by a network of N-H···N hydrogen bonds, similar to what is observed in other amino-substituted pyrimidines.

Experimental Protocols: A Guide to Crystallization

Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The following is a generalized protocol for the crystallization of pyrimidine-based small molecules, which can be adapted for specific compounds.

Step-by-Step Crystallization Workflow

Crystallization Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_growth Crystal Growth & Harvest cluster_analysis Analysis start Start with Pure Compound solvent Solvent Screening start->solvent solubility Determine Solubility solvent->solubility evaporation Slow Evaporation solubility->evaporation diffusion Vapor Diffusion solubility->diffusion cooling Slow Cooling solubility->cooling nucleation Nucleation & Growth evaporation->nucleation diffusion->nucleation cooling->nucleation harvesting Crystal Harvesting nucleation->harvesting mounting Crystal Mounting harvesting->mounting diffraction X-ray Diffraction mounting->diffraction structure Structure Solution & Refinement diffraction->structure

Caption: A generalized workflow for the crystallization of small molecules.

1. Material Preparation and Solvent Selection:

  • Purity is Key: Start with the highest purity compound possible. Impurities can inhibit crystallization or lead to poor crystal quality.
  • Solvent Screening: The choice of solvent is critical. A suitable solvent will dissolve the compound when heated but allow it to become supersaturated upon cooling or slow evaporation. A range of solvents with varying polarities should be screened.

2. Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to crystallization.
  • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger volume of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
  • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or cold room. The decrease in temperature reduces the solubility of the compound, promoting crystal growth.

3. Crystal Harvesting and Mounting:

  • Once suitable crystals have formed, they must be carefully harvested from the mother liquor using a small loop or spatula.
  • The crystal is then mounted on a goniometer head for data collection.

Data Visualization and Interpretation

The output of an X-ray diffraction experiment is an electron density map. This map is then interpreted to build a model of the molecule and its arrangement in the crystal lattice.

Data_Interpretation cluster_data Data Collection cluster_processing Data Processing cluster_solution Structure Solution cluster_refinement Model Building & Refinement crystal Single Crystal xray X-ray Source crystal->xray Irradiation detector Detector xray->detector Diffraction Pattern integration Integration of Intensities detector->integration scaling Data Scaling & Merging integration->scaling phasing Phase Determination scaling->phasing map Electron Density Map phasing->map model Atomic Model Building map->model refinement Refinement model->refinement validation Structure Validation refinement->validation

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.